1,6-Diiodohexane
Overview
Description
1,6-Diiodohexane is a chemical compound that has been studied for its interesting chemical properties and reactions. It is a diiodo alkane, which means it contains two iodine atoms attached to a hexane chain. This compound has been investigated in various contexts, including its thermal chemistry on nickel surfaces and its inclusion in urea compounds.
Synthesis Analysis
The synthesis of 1,6-diiodohexane and related compounds has been explored in several studies. For instance, the thermal chemistry of 1,6-diiodohexane on Ni(100) single-crystal surfaces has been examined, revealing that the thermal activation leads to the scission of the C–I bonds and potentially forms a surface metallacyclic intermediate . Additionally, the synthesis of related compounds, such as 1,1,5,5,9,9-hexachlorotritelluracyclododecane, has been reported, which involves pyrolysis and redox reactions .
Molecular Structure Analysis
The molecular structure of 1,6-diiodohexane has been studied using solid-state NMR spectroscopy. This analysis has provided insights into the guest dynamics and conformational order within its urea inclusion compound . The compound exhibits a unique behavior compared to longer-chain analogs, with guest dynamics dominated by mutual exchange between two gauche conformers.
Chemical Reactions Analysis
1,6-Diiodohexane undergoes various chemical reactions upon thermal activation. On nickel surfaces, it has been shown to desorb as different products, including hexene and benzene, indicating complex reaction pathways . The reactivity of the compound is influenced by the surface and the temperature, which can lead to cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,6-diiodohexane have been characterized through spectroscopic methods. Raman and IR spectroscopy have been used to investigate the vibrational properties of the compound when included in a urea matrix . These studies have highlighted the differences in structural and conformational properties of 1,6-diiodohexane compared to other urea inclusion compounds.
Scientific Research Applications
Halogen Bonding in Layered Solids : 1,6-Diiodohexane is used in the halogen bonding-driven self-assembly of co-crystals with perfluorinated telechelic diiodoalkanes. These co-crystals exhibit layered 1D, infinite chain structures and are remarkably predictable in their structure and metrics (Metrangolo, Pilati, Resnati, & Stevenazzi, 2004).
Solid-state NMR Investigations : In the realm of solid-state NMR spectroscopy, 1,6-diiodohexane has been investigated to probe the guest dynamics and conformational order in urea inclusion compounds (Yang & Müller, 2007).
Synthesis of α,ω-Diiodoalkynes and Capped Iodobutadiynes : 1,6-Diiodohexane is crucial in the synthesis of diiodoalkynes and iodobutadiynes, showcasing its role in facilitating new methods for easy scale-up in chemical synthesis (Hlavatý, Kavan, Ticha, & entities, 2002).
Impact on Polymer Solar Cells : This compound is used to study the impact of alkyl chain length on the distribution of PC71BM in polymer solar cells. It's found to significantly influence the microstructure and performance of these cells (Zhao et al., 2016).
Catalytic Reduction Studies : 1,6-Diiodohexane plays a role in the catalytic reduction studies involving nickel(I) salen, which demonstrates its application in the field of organic chemistry and catalysis (Vanalabhpatana & Peters, 2005).
Electrochemical Reduction Research : Its use in electrochemical reduction studies at silver cathodes offers insights into the reduction mechanisms of dibromohexanes, contributing to the understanding of electrochemical processes (Martin, Strawsine, Mubarak, & Peters, 2015).
Effect on Chromatin in Living Cells : The compound has been observed to affect chromatin in human cells, immobilizing and condensing it. This provides valuable data for biological research and cell biology (Itoh et al., 2021).
Safety And Hazards
1,6-Diiodohexane may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .
properties
IUPAC Name |
1,6-diiodohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12I2/c7-5-3-1-2-4-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIMAARBRDAYGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCI)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060865 | |
Record name | Hexane, 1,6-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diiodohexane | |
CAS RN |
629-09-4 | |
Record name | 1,6-Diiodohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Diiodohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, 1,6-diiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexane, 1,6-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-diiodohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,6-DIIODOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4QL8HA5VY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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